molecular formula C₄H₇N₅ B127396 2,4,6-Triaminopyrimidine CAS No. 1004-38-2

2,4,6-Triaminopyrimidine

Cat. No. B127396
CAS RN: 1004-38-2
M. Wt: 125.13 g/mol
InChI Key: JTTIOYHBNXDJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triaminopyrimidine (TAP) is a heterocyclic compound that has been the subject of various studies due to its potential applications in different fields such as materials science, organic synthesis, and medicinal chemistry. The compound features a pyrimidine ring substituted with amino groups at the 2, 4, and 6 positions, which makes it a versatile intermediate for chemical reactions and syntheses .

Synthesis Analysis

The synthesis of this compound has been approached through different methods. One notable method involves an acid-catalyzed [2 + 2 + 2] cycloaddition between two cyanamides and one ynamide, which yields the triaminopyrimidine core with high regioselectivity and in good yields. This method has been shown to be scalable and provides a platform for further functionalization of the pyrimidine ring . Another approach is the solid-phase synthesis, which allows for the preparation of a library of triaminopyrimidines through a ring-activation/amination process, demonstrating the advantages of solid-phase synthesis in terms of purity and yield .

Molecular Structure Analysis

The molecular structure of this compound has been studied in various contexts. For instance, when copolymerized with graphitic carbon nitride (g-C3

Scientific Research Applications

Renal Function and Epithelial Permeability

2,4,6-Triaminopyrimidine (TAP) has been reported to block cation-specific paracellular conductance pathways in several epithelia. It inhibits sodium transport in frog skin and affects renal function. In rats, TAP caused modest natriuresis and a marked reduction in potassium excretion. This suggests potential implications in studying renal and epithelial transport mechanisms (Bowman, Arnow, & Weiner, 1978).

Chemical Properties and Reactions

TAP's protolytic and complexing properties in aqueous solutions have been analyzed, highlighting its inability to form inner-sphere complexes with typical complexing agents such as d-element cations and lanthanum(III). It forms an outer-sphere complex with copper(II) ions, which contributes to our understanding of its chemical behavior (Sal’nikov et al., 2012).

Solid-Phase Synthesis

A library of 2,4,6-triaminopyrimidines was prepared using a solid-phase approach, demonstrating the potential for efficient and diverse synthesis of this compound. This research highlights its usefulness in the synthesis of complex molecules (Guillier et al., 1999).

Inhibition of Sodium Pathways

TAP has been shown to be ineffective in blocking sodium permeability in the isolated urinary bladder of trout, suggesting variability in its effects across different biological membranes (Fossat & Lahlou, 1979).

Corrosion Inhibition

TAP has been investigated for its corrosion inhibitive performance on steel surfaces. It plays a significant role in corrosion science, as it can influence the corrosion process under acidic conditions (Masoud et al., 2010).

Application in Polyimide Membranes

TAP has been used in zeolite-filled polyimide membranes, enhancing the contact between zeolite particles and polyimide chains. This suggests its utility in the development of advanced materials with improved characteristics (Yong et al., 2001).

Photocatalysis Enhancement

Copolymerization with TAP has been developed for precise substitution of nitrogen with carbon in polymeric g-C3N4. This technique significantly enhances the photocatalytic activity of g-C3N4 for pollutant removal, showcasing TAP's role in environmental applications (Ho et al., 2015).

Electrochemical Studies

The electrochemical behavior of TAP on a glassy carbon electrode was studied, showing a well-defined oxidative peak in certain conditions. This research can be fundamental for electrochemical applications and sensor development (Qing, 2004).

Safety and Hazards

2,4,6-Triaminopyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The future directions of 2,4,6-Triaminopyrimidine research include its potential use in the degradation of oxytetracycline , and its potential as a proto-RNA nucleobase . A base-mediated strategy for the formation of 2,4,6-trisubstituted pyrimidines was introduced, which could lead to new protocols for the construction of 2,4,6-trisubstituted pyrimidines .

Mechanism of Action

Target of Action

2,4,6-Triaminopyrimidine is an organic cation that is used to block paracellular conductance pathways of several epithelia in the rat kidney . This action ultimately affects sodium and potassium excretion .

Mode of Action

The compound interacts with its targets by blocking the paracellular conductance pathways, which are channels that allow the passage of ions and small molecules between cells . This blocking action disrupts the normal flow of sodium and potassium ions, leading to changes in their excretion .

Biochemical Pathways

It is known that the compound’s action on the paracellular conductance pathways can disrupt the balance of electrolytes in the body, particularly sodium and potassium . This disruption can have downstream effects on various physiological processes that depend on these electrolytes, such as nerve impulse transmission and muscle contraction.

Result of Action

The primary result of this compound’s action is the alteration of sodium and potassium excretion in the body . By blocking the paracellular conductance pathways, the compound disrupts the normal balance of these electrolytes, which can have various effects on the body’s physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as its protonation behavior has been observed to change under different pH conditions . Additionally, the compound’s efficacy and stability can be influenced by factors such as temperature and the presence of other substances in the environment .

properties

IUPAC Name

pyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-2-1-3(6)9-4(7)8-2/h1H,(H6,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTIOYHBNXDJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061394
Record name 2,4,6-Pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004-38-2
Record name 2,4,6-Triaminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triaminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1004-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Pyrimidinetriamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-2,4,6-triyltriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-PYRIMIDINETRIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6ZP6F2ECK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Triaminopyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,6-Triaminopyrimidine
Reactant of Route 3
Reactant of Route 3
2,4,6-Triaminopyrimidine
Reactant of Route 4
2,4,6-Triaminopyrimidine
Reactant of Route 5
2,4,6-Triaminopyrimidine
Reactant of Route 6
2,4,6-Triaminopyrimidine

Q & A

Q1: What is the molecular formula and weight of 2,4,6-triaminopyrimidine (TAP)?

A1: this compound has the molecular formula C4H7N5 and a molecular weight of 125.14 g/mol. []

Q2: What spectroscopic techniques have been used to characterize TAP?

A2: Researchers have utilized a range of spectroscopic techniques to characterize TAP, including Laser Raman, Fourier Transform Infrared (FTIR), UV-Vis, 1H NMR, and 13C NMR spectroscopy. These techniques provide information about the vibrational modes, electronic transitions, and structural features of the molecule. [, , , ] , , ,

Q3: Why is TAP considered a potential prebiotic nucleobase ancestor?

A3: TAP's structure, particularly its ability to form strong hydrogen bonds with barbituric acid (BA), a potential prebiotic partner, makes it a promising candidate for a prebiotic RNA nucleobase ancestor. This interaction mimics the hydrogen bonding pattern observed in the canonical adenine-uracil base pair in RNA. [, ] ,

Q4: How does TAP interact with biological systems?

A4: Research suggests that TAP can interact with biological systems in various ways. For instance, it has been shown to inhibit sodium transport in the frog skin and affect sodium and potassium excretion in rat kidneys. Additionally, TAP can block cation-selective channels in the gallbladder tight junction. These effects indicate TAP's ability to interfere with ion transport mechanisms. [, , ] , ,

Q5: What is the significance of TAP's photostability in the context of prebiotic chemistry?

A5: TAP exhibits a short excited-state lifetime, comparable to the canonical RNA nucleobases, meaning it can efficiently dissipate absorbed UV radiation as heat, protecting itself from photodamage. This photostability in aqueous solutions supports its potential role as a building block for early genetic material in the harsh prebiotic environment. [, ] ,

Q6: How does TAP contribute to the properties of nanocomposite materials?

A6: TAP can act as a compatibilizer in nanocomposite materials, such as in polysulfone/silver oxide membranes and sulfonated polyether ether ketone nanocomposite membranes. It enhances the compatibility between the polymer and inorganic components, improving dispersion and reducing aggregation of the inorganic particles. This, in turn, can lead to improved membrane properties, such as increased hydrophilicity, mechanical strength, and antifouling properties. [, ] ,

Q7: Can TAP be used in catalytic applications?

A7: While not a catalyst itself, TAP has been incorporated into catalytic systems. For example, in a self-assembly system with barbiturate, TAP contributes to the formation of a recyclable supported catalyst for ortho-alkylation reactions. The system is homogeneous at high temperatures for catalysis but heterogenizes at room temperature, enabling easy catalyst recovery. []

Q8: Are there efficient methods to synthesize this compound derivatives?

A8: Yes, several synthetic routes have been developed, including:

  • Solid-Phase Synthesis: This method allows for the sequential introduction of various amines onto a pyrimidine template, facilitating the creation of diverse TAP derivatives []
  • Acid-Catalyzed [2 + 2 + 2] Cycloaddition: This approach utilizes a triflic acid catalyst to facilitate a regioselective cycloaddition reaction between two cyanamides and one ynamide, leading to the formation of the this compound core. This method offers high yields and allows for the synthesis of a diverse range of substituted products. []

Q9: How has computational chemistry been employed in research on TAP?

A9: Computational methods, particularly density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been instrumental in:

  • Evaluating noncovalent interactions: These methods have been used to assess the strength of hydrogen bonding between TAP and potential prebiotic partners, such as barbituric acid, providing insights into their potential to form stable base pairs. []
  • Analyzing stacking interactions: Computational studies have also been employed to understand the stacking properties of TAP with itself and other nucleobases, revealing its potential role in stabilizing prebiotic genetic polymers. []
  • Investigating structural properties: DFT calculations have been used to determine the optimized geometry of TAP, providing valuable data for comparing its structural features with canonical nucleobases. []

Q10: What do structure-activity relationship (SAR) studies reveal about TAP derivatives?

A10: SAR studies focusing on TAP derivatives, especially those targeting the histamine H4 receptor, highlight the impact of structural modifications on their activity. For example, a short distance between the aminopyrimidine core and a basic moiety is favorable for affinity. Additionally, incorporating a lipophilic group in specific positions can enhance binding to the receptor. []

Q11: Can TAP be used to modify the properties of polymers?

A11: Yes, incorporating TAP into polymer synthesis can significantly alter the final polymer's properties. For instance, when used as a branched monomer in polyimide synthesis, TAP enhances solubility in both polar and common low-boiling point solvents. Moreover, it can lead to polyimides with high glass transition temperatures and excellent thermal stability, making them suitable for high-performance applications. []

Q12: How does TAP impact the gelation properties of certain mixtures?

A12: Studies investigating the gelation of mixtures containing cholesterol-appended isocyanuric acid and cholesterol-appended TAP showed that the gelation process is highly dependent on factors like the cooling rate of the solution, solvent used, and concentration. Importantly, the study revealed that mismatched hydrogen bonding between the two components is crucial for gel formation, while well-defined hydrogen bonding, like that in a "molecular tape," leads to co-precipitation. [, ] ,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.